molecular formula C13H14N2O4 B2447560 1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid CAS No. 2211041-47-1

1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid

Cat. No. B2447560
CAS RN: 2211041-47-1
M. Wt: 262.265
InChI Key: DKSRQCLXBLAFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery . The compound also contains a carbamoyl group attached to a phenyl group, which is then attached to the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of “1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also provides increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid”, can undergo various chemical reactions. For instance, they can be oxidized if they contain sufficiently weak bonds, such as π bonds in alkenes and alkynes, weak C-H bonds in the alpha-positions of substituted aromatic rings, and C-H bonds in carbon atoms containing C-O bonds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-[(4-Carbamoylphenyl)methyl]-5-oxopyyrolidine-2-carboxylic acid derivatives have been synthesized and evaluated for their potential antibacterial properties. For instance, a series of novel 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial drugs (Devi et al., 2018).

Future Directions

The future directions for “1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery. The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

properties

IUPAC Name

1-[(4-carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c14-12(17)9-3-1-8(2-4-9)7-15-10(13(18)19)5-6-11(15)16/h1-4,10H,5-7H2,(H2,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSRQCLXBLAFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid

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